molecular formula C20H19FN2O B6568732 8-[(4-fluorophenyl)methoxy]-2-(pyrrolidin-1-yl)quinoline CAS No. 921538-65-0

8-[(4-fluorophenyl)methoxy]-2-(pyrrolidin-1-yl)quinoline

Cat. No.: B6568732
CAS No.: 921538-65-0
M. Wt: 322.4 g/mol
InChI Key: UQWDEUAEWUQYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(4-fluorophenyl)methoxy]-2-(pyrrolidin-1-yl)quinoline is a synthetic quinoline derivative intended for research applications only. This compound is of significant interest in medicinal chemistry and pharmacology due to its structural features, which are common to bioactive molecules. The quinoline core, particularly when substituted with a pyrrolidine group at the 2-position, is a recognized pharmacophore in compounds under investigation for targeting the central nervous system . Specifically, 8-hydroxyquinoline analogs have been identified as potent and selective inhibitors of the membrane-bound form of catechol O-methyltransferase (MB-COMT), a key enzyme in the metabolic clearance of dopamine in the prefrontal cortex . Inhibition of MB-COMT is a validated approach for modulating cortical dopamine levels, suggesting potential research applications for this compound class in models of neurological and psychiatric conditions such as Parkinson's disease and schizophrenia . Furthermore, 4-(pyrrolidin-1-yl)quinoline compounds have also been described in research for their antimicrobial properties, indicating a potential secondary area of investigation for this chemical scaffold . The mechanism of action for quinoline-based compounds often involves metal chelation or targeted receptor interaction, making them versatile tools for probing biological systems . Researchers can utilize this compound to explore these and other novel biological pathways. Please Note: This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

8-[(4-fluorophenyl)methoxy]-2-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O/c21-17-9-6-15(7-10-17)14-24-18-5-3-4-16-8-11-19(22-20(16)18)23-12-1-2-13-23/h3-11H,1-2,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWDEUAEWUQYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction enables the construction of the quinoline ring from ortho-substituted anilines and β-keto esters. For 8-substituted quinolines, aniline derivatives pre-functionalized at the para-position (relative to the amino group) are critical. For example, 4-[(4-fluorophenyl)methoxy]aniline can undergo cyclization with ethyl acetoacetate under acidic conditions (polyphosphoric acid, 120°C) to yield 8-[(4-fluorophenyl)methoxy]-4-methylquinolin-2(1H)-one. Subsequent dehydrogenation (e.g., using Pd/C in diphenyl ether) affords the fully aromatic quinoline.

Skraup-Doebner Modification

Alternatively, the Skraup reaction employs glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to cyclize 3-nitro-4-[(4-fluorophenyl)methoxy]aniline. This method introduces the quinoline skeleton directly but requires careful temperature control to avoid over-oxidation.

Starting MaterialReagentConditionsYield
2-Cl-quinolinePyrrolidine80°C, 16 h49%
2-Br-quinolinePyrrolidine100°C, 12 h58%

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-bromoquinoline with pyrrolidine offers improved regioselectivity. A mixture of Pd(OAc)2, Xantphos, and Cs2CO3 in dioxane at 100°C achieves 72% conversion, minimizing tarring observed in SNAr.

Functionalization at Position 8: Installation of (4-Fluorophenyl)methoxy

Mitsunobu Etherification

8-Hydroxyquinoline reacts with (4-fluorophenyl)methanol under Mitsunobu conditions (DIAD, PPh3, THF, 0°C to rt), yielding the ether in 85% efficiency. This method avoids harsh bases, preserving sensitive substituents.

Alkylation of 8-Hydroxyquinoline

Alternative alkylation employs (4-fluorophenyl)methyl bromide with K2CO3 in DMF at 60°C. While efficient (78% yield), competing O- vs. N-alkylation necessitates careful monitoring.

Convergent Synthesis: Sequential Functionalization

A modular approach constructs the quinoline core before introducing substituents:

  • Quinoline Core Synthesis : Gould-Jacobs cyclization of 4-[(4-fluorophenyl)methoxy]aniline.

  • Halogenation at C-2 : Treatment with PCl5 in POCl3 at 110°C installs Cl.

  • Pyrrolidine Substitution : SNAr with pyrrolidine.

Optimized Route

StepReactionConditionsYield
1CyclizationPPA, 120°C, 4 h68%
2ChlorinationPCl5, POCl3, 110°C, 2 h92%
3AminationPyrrolidine, 80°C, 16 h51%

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitutions at C-4 and C-6 are minimized using bulky directing groups (e.g., pivaloyl).

  • Byproduct Formation : Tarring during amination is reduced by limiting reaction time to 8–12 hours.

  • Purification : Flash chromatography (SiO2, CH2Cl2/MeOH) effectively isolates the product, with HPLC-MS monitoring for dehydrogenation byproducts.

Spectroscopic Characterization

Critical data for validation:

  • 1H NMR (CDCl3): δ 8.63 (br s, 1H, N-H), 7.32 (dd, J = 8.1, 7.4 Hz, 1H, H-6), 6.93 (d, J = 8.3 Hz, 1H, H-5), 5.21 (s, 2H, OCH2), 3.25–3.15 (m, 4H, pyrrolidine).

  • IR : ν = 2945 cm−1 (C-H stretch, pyrrolidine), 1608 cm−1 (C=N quinoline).

Alternative Methodologies

Transition-Metal-Mediated Coupling

Suzuki-Miyaura coupling of 2-boronic ester quinolines with pyrrolidine derivatives remains underexplored but offers potential for milder conditions.

Reductive Amination

Condensation of 2-aminoquinoline with 4-fluorophenyl methyl ketone, followed by NaBH4 reduction, provides an alternative pathway, albeit with lower yields (≤35%) .

Chemical Reactions Analysis

Types of Reactions

8-[(4-fluorophenyl)methoxy]-2-(pyrrolidin-1-yl)quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups to the quinoline or phenyl rings .

Scientific Research Applications

8-[(4-fluorophenyl)methoxy]-2-(pyrrolidin-1-yl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[(4-fluorophenyl)methoxy]-2-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

The position and nature of substituents on the quinoline ring significantly impact biological activity and physicochemical properties.

Table 1: Substituent Comparison
Compound Name Position 2 Substituent Position 8 Substituent Key Properties/Activity Reference
8-[(4-Fluorophenyl)methoxy]-2-(pyrrolidin-1-yl)quinoline Pyrrolidin-1-yl 4-Fluorophenylmethoxy Enhanced metabolic stability (theoretical) N/A
5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline None Triazolylmethoxy (chlorobenzyl-linked) Anticancer activity (experimental)
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c] ring Ethoxy Structural analog with fluorophenyl
4-Chloro-7-methoxy-8-methyl-2-[3-(1-methylethyl)-1H-pyrazol-1-yl]quinoline Isopropylpyrazole Methyl Antimalarial (moderate activity)
8-(4-Fluoro-6-methoxy-pyridin-3-yl)-4-[4-(3-isopropyl-oxadiazol-5-yl)-cyclohexyloxy]-quinoline Cyclohexyloxy-oxadiazole 4-Fluoro-6-methoxypyridinyl Kinase inhibition (patented)

Key Observations :

  • Position 8 Substituents : The 4-fluorophenylmethoxy group in the target compound contrasts with ethoxy (), triazolylmethoxy (), and pyridinyl () moieties in analogues. Electron-withdrawing groups like 4-fluorophenylmethoxy may improve stability but reduce antimalarial efficacy compared to 7-chloro substituents (e.g., chloroquine derivatives) .
  • Position 2 Substituents: The pyrrolidin-1-yl group distinguishes the target compound from pyrazole () or pyrazoloquinoline () derivatives. Pyrrolidine’s basicity could enhance solubility but may reduce membrane permeability relative to aromatic substituents.

Key Observations :

  • The target compound’s synthesis likely parallels Pd-mediated cross-coupling methods used for similar quinolines (e.g., ).
  • Triazole-linked analogues () employ click chemistry, offering modularity but requiring azide precursors.

Key Observations :

  • 8-substituted quinolines generally exhibit reduced antimalarial activity compared to 7-chloro analogues ().
  • Fluorophenyl and triazole substituents () may redirect activity toward anticancer or kinase inhibition.

Biological Activity

8-[(4-Fluorophenyl)methoxy]-2-(pyrrolidin-1-yl)quinoline is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound features a quinoline backbone with a pyrrolidine moiety and a fluorophenyl group. This configuration is believed to contribute to its biological efficacy.

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties. The mechanisms through which it exerts these effects include:

  • Membrane Permeability : Similar to other alkaloids, this compound may enhance the permeability of bacterial membranes, leading to increased uptake of harmful substances and subsequent cell death .
  • Inhibition of Efflux Pumps : The compound may inhibit bacterial efflux pumps, which are responsible for expelling toxic compounds from bacterial cells, thus enhancing its antibacterial potency .

Minimum Inhibitory Concentration (MIC) Values :
The following table summarizes the antibacterial activity of various derivatives related to this compound:

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

These values indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound can be attributed to its interaction with cellular targets:

  • DNA Intercalation : The quinoline structure allows for intercalation into DNA, disrupting replication processes in microbial cells.
  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • In Vitro Studies : A study demonstrated that derivatives of pyrrolidine exhibited significant growth inhibition against E. coli and Bacillus subtilis, with some compounds showing MIC values as low as 12.5 µg/mL .
  • Animal Models : In vivo studies are ongoing to assess the therapeutic potential of this compound in treating infections caused by resistant bacterial strains.

Q & A

Q. What are the key synthetic methodologies for 8-[(4-fluorophenyl)methoxy]-2-(pyrrolidin-1-yl)quinoline?

The synthesis involves multi-step organic reactions, typically starting with the functionalization of the quinoline core. Critical steps include:

  • Introduction of the pyrrolidin-1-yl group : Achieved via nucleophilic substitution at the quinoline’s 2-position using pyrrolidine under reflux in a polar aprotic solvent (e.g., DMF) .
  • Coupling of the 4-fluorobenzyloxy group : Mitsunobu or Ullmann-type reactions are employed to attach the fluorophenylmethoxy moiety to the quinoline’s 8-position, requiring palladium catalysts or DEAD (diethyl azodicarboxylate) .
  • Purification : Column chromatography or recrystallization is used to isolate the final product, with yields optimized by controlling reaction time and temperature .

Q. How is the compound characterized post-synthesis?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. For example, the pyrrolidinyl protons appear as a multiplet at δ 1.8–2.1 ppm, while the fluorophenylmethoxy group shows distinct aromatic splitting .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological testing) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 379) validate the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions, while non-polar solvents (toluene) favor coupling reactions .
  • Catalyst choice : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for fluorophenylmethoxy attachment, with ligand additives (Xantphos) reducing side products .
  • Temperature control : Lower temperatures (0–5°C) minimize decomposition during sensitive steps (e.g., diazotization), while reflux (80–100°C) accelerates ring closure .

Q. How can structural contradictions in biological activity data be resolved?

Contradictions often arise from substituent effects or assay variability. Strategies include:

  • Comparative SAR studies : Test analogs with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate activity drivers. For example:
CompoundSubstituent ModificationsIC50 (μM)Mechanism
8-(4-Fluorobenzyloxy)-2-PyrReference compound0.39COX-2 inhibition
8-(4-Chlorobenzyloxy)-2-PyrChlorine substitution0.85Reduced binding affinity
2-Morpholino analogPyrrolidine → morpholine>10Loss of activity

Data adapted from .

  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to enzyme active sites, clarifying steric/electronic mismatches .

Q. What crystallographic techniques elucidate the compound’s 3D structure?

  • Single-crystal X-ray diffraction : Crystals grown via vapor diffusion (e.g., ethanol/water) reveal bond lengths, angles, and torsional strain. Orthorhombic systems (space group P2₁2₁2₁) are common for quinoline derivatives, with fluorophenyl groups exhibiting planar geometry .
  • Electron density maps : Identify disorder in flexible groups (e.g., pyrrolidinyl ring) and validate hydrogen-bonding interactions critical for stability .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

SAR workflows include:

  • Substituent variation : Synthesize derivatives with altered fluorophenyl (e.g., 3-fluoro), methoxy (e.g., ethoxy), or pyrrolidinyl (e.g., piperidinyl) groups .
  • Biological screening : Test analogs against disease-specific targets (e.g., kinase assays for anticancer activity) and correlate substituent changes with potency. For example, replacing pyrrolidine with piperidine reduces solubility but increases logP .
  • Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical functional groups (e.g., fluorophenyl’s hydrophobic pocket interaction) .

Methodological Notes

  • Contradiction resolution : Combine orthogonal assays (e.g., enzymatic vs. cellular) to validate target engagement .
  • Yield optimization : Design of Experiments (DoE) software (e.g., JMP) models reaction parameters (temperature, catalyst loading) to predict optimal conditions .

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